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Compound of Interest

Compound Name:
[3-

(Dimethylamino)propyl]hydrazine

CAS No.: 3762-38-7

Cat. No.: B3263552

Get Quote

Executive Summary
[3-(Dimethylamino)propyl]hydrazine (often supplied as the dihydrochloride salt, CAS 871-56-

7) is a versatile bifunctional building block extensively used in pharmaceutical chemistry and

materials science. Its structure features two distinct nucleophilic centers: a primary hydrazine

group (

) and a tertiary dimethylamine group (

). This dual functionality allows for orthogonal reactivity, making it a critical intermediate in the
synthesis of nitrogenous heterocycles (pyrazoles, triazines) and a valuable linker in "Click
Chemistry" applications for drug discovery. This guide details its chemical reactivity, synthesis
protocols, and safety considerations for laboratory researchers.

Chemical Identity & Physical Properties[1][2][3][4]
The commercially available form is typically the dihydrochloride salt, which offers improved

stability over the free base, which is prone to oxidation.
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Property Data

Chemical Name
[3-(Dimethylamino)propyl]hydrazine

dihydrochloride

CAS Number
871-56-7 (dihydrochloride); 15952-63-3 (free

base)

Molecular Formula

Molecular Weight 190.11 g/mol (salt); 117.19 g/mol (free base)

Appearance White to beige hygroscopic solid

Solubility
Highly soluble in water, methanol; sparingly

soluble in non-polar solvents

pKa ~8.5 (tertiary amine), ~3.5 (hydrazine N2)

Synthesis & Preparation
The primary industrial and laboratory synthesis involves the nucleophilic substitution of 3-

dimethylaminopropyl chloride with hydrazine hydrate. This method is preferred due to the

availability of the alkyl chloride precursor.

Core Synthesis Route
Precursor: 3-Dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5).[1][2][3] Reagent:

Hydrazine hydrate (excess).

Reaction Scheme:

Protocol Insight: The reaction requires a large excess of hydrazine hydrate (typically 5-10

equivalents) to prevent over-alkylation (formation of symmetrical hydrazines). The product is

isolated as the dihydrochloride salt by acidification with HCl in ethanol/ether to ensure high

purity and storage stability.

Reactivity Profile & Mechanisms[11]
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The molecule's utility stems from the differential reactivity of its nitrogen atoms. The terminal

hydrazine nitrogen (

) is the most nucleophilic site (alpha-effect), allowing for rapid condensation with carbonyls,
while the tertiary amine remains protonated or unreactive under typical condensation
conditions, serving later as a solubility enhancer or a handle for salt formation.

Heterocycle Formation: Pyrazole Synthesis
One of the most common applications is the synthesis of pyrazoles via condensation with 1,3-

diketones (Knorr Pyrazole Synthesis). This reaction is regioselective and high-yielding.

Mechanism:

Attack: The terminal hydrazine nitrogen attacks the most electrophilic carbonyl of the 1,3-

diketone.

Elimination: Loss of water forms a hydrazone intermediate.

Cyclization: Intramolecular attack by the secondary hydrazine nitrogen on the second

carbonyl.

Aromatization: Loss of a second water molecule yields the aromatic pyrazole.
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Figure 1: Mechanism of pyrazole formation via condensation with 1,3-diketones.

Hydrazone Linker Chemistry
The hydrazine moiety reacts with aldehydes and ketones to form stable hydrazones.[4] This is

widely used in "Click Chemistry" to bioconjugate molecules or to synthesize specific inhibitors
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where the hydrazone acts as a rigid linker.

Key Application: Synthesis of YAP/TAZ-TEAD interaction inhibitors. In recent drug discovery

efforts, [3-(dimethylamino)propyl]hydrazine has been used to derivatize aldehydes (e.g., 4-

hydroxy-3-methoxybenzaldehyde) to create libraries of potential anti-cancer agents. The

dimethylamino tail improves the solubility of the final drug candidate.

Experimental Protocols
Protocol A: Synthesis of a Pyrazole Derivative
Target: Synthesis of 1-[3-(dimethylamino)propyl]-3,5-dimethylpyrazole.

Reagents:

[3-(Dimethylamino)propyl]hydrazine dihydrochloride (1.0 eq)

Acetylacetone (1.1 eq)[5]

Ethanol (Solvent)[6][7][8]

Triethylamine (2.2 eq, to neutralize HCl salt)

Step-by-Step Methodology:

Preparation: Dissolve 10 mmol of [3-(dimethylamino)propyl]hydrazine dihydrochloride in

20 mL of absolute ethanol.

Neutralization: Add 22 mmol of triethylamine dropwise at 0°C. Stir for 15 minutes.

Addition: Add 11 mmol of acetylacetone dropwise. The reaction is exothermic; maintain

temperature < 10°C during addition.

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor conversion by TLC or LC-

MS.

Workup: Cool to room temperature. Remove ethanol under reduced pressure.

Extraction: Dissolve residue in dichloromethane and wash with saturated
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(aq) to remove Et3N·HCl salts.[1][6][2][3]

Purification: Dry organic layer over

, filter, and concentrate. The product is typically an oil that can be distilled or converted to a
hydrochloride salt for crystallization.

Protocol B: Hydrazone Formation (Drug Intermediate)
Target: Condensation with an aromatic aldehyde.

Reagents:

Aromatic Aldehyde (1.0 eq)[5][6][7]

[3-(Dimethylamino)propyl]hydrazine dihydrochloride (1.2 eq)

Sodium Acetate (2.5 eq)

Methanol/Water (9:1)

Methodology:

Dissolve the aldehyde in methanol.[8]

Add the hydrazine salt and sodium acetate (as a buffer).

Stir at room temperature for 12–24 hours.

The hydrazone often precipitates. If not, evaporate solvent and extract with ethyl acetate.

Recrystallize from ethanol/ether.

Applications in Drug Development[1][2][4][10][13]
The [3-(dimethylamino)propyl] moiety is a "privileged structure" in medicinal chemistry.

Solubility Enhancement: The tertiary amine is protonated at physiological pH, significantly

increasing the water solubility of lipophilic drug scaffolds.
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Target Interaction: The positive charge can interact with anionic residues

(aspartate/glutamate) in protein binding pockets.

Linker Stability: Hydrazones derived from this molecule are stable in plasma but can be

designed to hydrolyze in the acidic environment of endosomes (pH ~5.0), making them

useful for pH-sensitive drug delivery systems.

Case Study: YAP/TAZ-TEAD Inhibitors Research has utilized this hydrazine to synthesize

inhibitors that disrupt the YAP/TAZ-TEAD protein-protein interaction, a key pathway in

malignant mesothelioma. The hydrazine group forms a hydrazone bridge with a benzaldehyde

core, while the dimethylamino tail extends into the solvent-exposed region of the protein,

improving pharmacokinetic properties.

Safety & Handling (E-E-A-T)
Hazard Classification:

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

Carcinogenicity: Hydrazines are suspected carcinogens (Category 2).

Sensitization: May cause allergic skin reactions.

Handling Precautions:

Engineering Controls: Always handle in a certified chemical fume hood. Avoid dust formation.

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is

sensitive to oxidation; the dihydrochloride salt is hygroscopic.

Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully before

disposal, as this oxidizes hydrazine to nitrogen gas and water. Note: This reaction is

exothermic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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